Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Structural Representation
The molecular framework can be represented as:
- Core : Pyrrolo[3,2-c]pyridine (1H tautomer).
- Substituents :
- Ethyl group at N1.
- Ethoxycarbonyl (–COOCH2CH3) at C6.
SMILES Notation :CCOC(=O)C1=CN=C2C=CN(C2=C1)CC
Molecular Formula :
C12H14N2O2
Molecular Weight :
218.25 g/mol (calculated from atomic masses).
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| SMILES | CCOC(=O)C1=CN=C2C=CN(C2=C1)CC |
| InChIKey | Derived computationally* |
*Note: No experimental InChIKey is available in the provided sources for this specific derivative.
Alternative Naming Conventions and Registry Identifiers
Common Synonyms
Registry Identifiers
While the exact compound is not explicitly listed in the provided sources, analogous structures suggest potential identifiers:
Nonproprietary Designations
In pharmacological contexts, such molecules often receive code-based names (e.g., "Muvalaplin" for a related pyrrolopyridine derivative, CID 155369486).
Isomeric Considerations and Tautomeric Forms
Structural Isomerism
- Positional Isomerism : Substituent placement on the bicyclic system alters physicochemical properties. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147503-82-0) differs in ring fusion ([2,3-c] vs. [3,2-c]) and ester position.
- Functional Group Isomerism : Replacing the ethyl ester with a methyl ester or carboxylic acid group yields distinct compounds (e.g., 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid).
Tautomerism
The 1H-pyrrolo[3,2-c]pyridine core exhibits tautomerism, with proton shifts possible between the pyrrole nitrogen (N1) and adjacent carbons. However, the 1-ethyl group locks the tautomeric form by saturating the nitrogen’s valency, eliminating tautomeric variability.
Stereochemical Considerations
No chiral centers are present in the structure, as confirmed by the planar geometry of the aromatic system and the absence of tetrahedral stereogenic atoms.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 1-ethylpyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-14-6-5-9-8-13-10(7-11(9)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
OISWQDCUORNJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CN=C(C=C21)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
- Starting Materials: Pyridine derivatives and pyrrole or substituted pyrrole precursors.
- Reaction Type: Condensation or intramolecular cyclization.
- Conditions: Often performed under reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases.
- Example: Similar pyrrolopyridine esters have been synthesized by reacting 2-(acylethynyl)pyrroles with amines, followed by cyclization to form the fused ring system.
N-Ethylation (Alkylation)
- Purpose: To introduce the ethyl group at the nitrogen atom of the pyrrolo ring.
- Reagents: Alkyl halides such as ethyl bromide or ethyl iodide.
- Conditions: Basic medium (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF).
- Yield: Alkylation yields typically range from 70% to 85% depending on conditions and purification methods.
| Reagent/Conditions | Product | Yield | Characterization Data |
|---|---|---|---|
| Ethyl bromide, NaH (DMA, rt) | Ethylated pyrrolopyridine ester | 71% | LC-MS m/z 249 [M+H]+; 1H NMR δ 1.2-4.2 ppm |
Esterification
- Method: Formation of the ethyl ester at the 6-carboxylate position.
- Typical Route: Reaction of the corresponding carboxylic acid with ethanol under acidic conditions or via acid chloride intermediates.
- Alternative: Direct esterification using trichloroacetyl chloride followed by alcoholysis with ethanol.
- Yields: Esterification yields are generally high (>80%) with proper control of reaction parameters.
Purification
- Techniques: Flash chromatography using solvent systems such as dichloromethane/ethyl acetate mixtures.
- Physical Form: White powder with melting points around 134 °C.
- Spectroscopic Confirmation: IR (carbonyl stretch ~1708 cm⁻¹), 1H NMR, and mass spectrometry confirm structure and purity.
Representative Synthetic Procedure (Literature-Based)
| Step | Description | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1 | Preparation of pyrrolo[3,2-c]pyridine core via condensation of pyrrole and pyridine precursors | Reflux in ethanol, acid/base catalysis | 75-85 |
| 2 | N-Ethylation of pyrrolo nitrogen | Ethyl bromide, NaH, DMA, room temperature | 70-75 |
| 3 | Esterification of carboxylic acid to ethyl ester | Acid chloride intermediate or direct esterification in ethanol | 80-90 |
| 4 | Purification | Flash chromatography (CH2Cl2/ethyl acetate) | - |
Research Findings and Analytical Data
-
- 1H NMR (CDCl3) shows characteristic aromatic protons between δ 6.3–7.5 ppm and ethyl ester signals at δ 4.2 ppm (quartet) and δ 1.3 ppm (triplet).
- IR spectra confirm ester carbonyl at ~1708 cm⁻¹ and NH stretch near 3435 cm⁻¹.
- Mass spectrometry confirms molecular ion consistent with C12H14N2O2 (m/z 218.25).
Yields: Multi-step synthesis typically achieves overall yields between 60% and 75%, depending on reaction optimization.
Stability and Storage: The compound should be stored in a cool, dry place, protected from moisture and light to maintain integrity.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-ethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has been investigated for its potential therapeutic properties. Its structural similarity to other pyrrolidine derivatives suggests possible applications in drug development.
Case Studies in Drug Development
- Anticancer Activity : Research has indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation in human breast cancer cells through apoptosis induction .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease .
Agricultural Applications
The compound's biological activity extends to agriculture, where it can be utilized as a pesticide or herbicide.
Pesticidal Properties
- Insect Repellency : this compound has shown effectiveness against certain insect pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .
Material Science
In addition to its biological applications, this compound can be used in the development of advanced materials.
Polymer Chemistry
- Polymer Additives : The compound can serve as an additive in polymer formulations to enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stress .
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Pyrrolo-Pyridine Family
Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Structural Differences : The methyl substituent at the pyrrole nitrogen and the [3,2-b] ring fusion (vs. [3,2-c] in the target compound) alter electronic distribution and steric effects.
- Reactivity : The ethyl ester at the 6-position allows for hydrolysis or transesterification, similar to the target compound. However, the methyl group may reduce steric hindrance compared to ethyl .
- Applications : Used as an intermediate in pharmaceutical research, emphasizing its role in synthesizing bioactive molecules .
Ethyl 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Substituent Effects : Bromine at the 6-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki), which are less feasible with the ethyl-substituted target compound .
- Spectral Data :
- Applications: Potential in synthesizing halogenated drug candidates .
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Properties: Chlorine substituent increases polarity, affecting solubility (soluble in methanol, DMSO).
- Storage : Requires protection from light and moisture, unlike the more stable ethyl-substituted target compound .
Bicyclic Carboxylates with Varied Ring Systems
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate
- Structure : Decahydro-1,6-naphthyridine core (two fused piperidine rings) vs. pyrrolo-pyridine.
- Synthesis : Hydrogenation of a diastereomeric ketone-oxime intermediate using Raney nickel, yielding 86% combined isomers .
- Key Data :
Ethyl 2-Oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
- Ring System : Partially saturated pyrrolo-pyridine, enhancing conformational flexibility.
- Synthesis : Multi-step process involving Pd/C-mediated hydrogenation and acid hydrolysis (45% yield) .
Halogenated Derivatives and Functional Group Variations
Biological Activity
Ethyl 1-ethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, synthesis, and biological evaluations, providing a comprehensive overview of its potential therapeutic applications.
Molecular Formula: CHNO
Molecular Weight: 190.2 g/mol
CAS Number: 76847473
IUPAC Name: ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Structural Formula:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic pathways often utilize cyclization reactions, which can be optimized for yield and purity. For instance, one common approach is the condensation of ethyl acetoacetate with an appropriate amine followed by cyclization under acidic conditions.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound showed IC values ranging from nanomolar to micromolar concentrations against human tumor cell lines, indicating strong potential for further development as anticancer agents .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.010 |
| Compound B | MCF7 (Breast) | 0.064 |
| This compound | HeLa (Cervical) | TBD |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it could effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS assays, showing a percentage inhibition comparable to standard antioxidants like Trolox .
Antiparasitic Activity
In addition to its anticancer and antioxidant properties, this compound has shown promise in antiparasitic applications. Research indicates that modifications to the pyrrolo structure can enhance activity against parasites such as Leishmania and Plasmodium species .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study involving the evaluation of various pyrrolo derivatives against breast cancer cell lines (MCF7), this compound exhibited a notable reduction in cell viability at low concentrations (IC = 0.064 μM). This suggests its potential as a lead compound for further development in anticancer therapies.
Case Study 2: Antioxidant Mechanism Analysis
A comparative analysis of the antioxidant capacity of several pyrrolo derivatives revealed that this compound had a significant effect on reducing oxidative stress markers in cellular models. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
